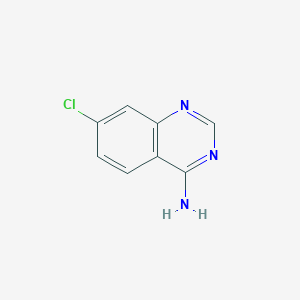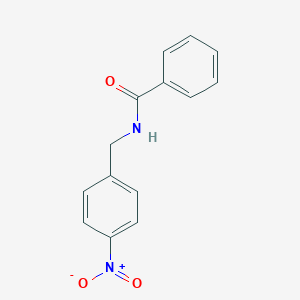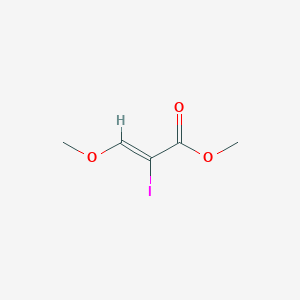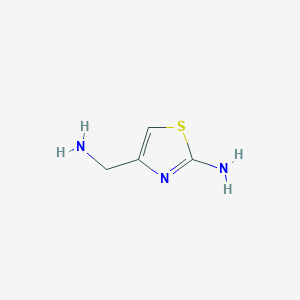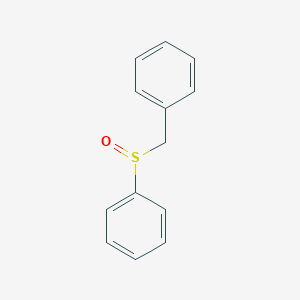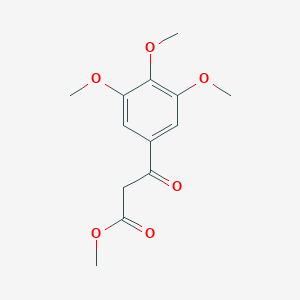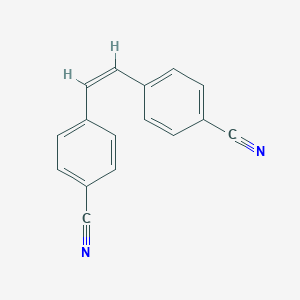
N-(9H-fluoren-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-4-methoxybenzamide, also known as FMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMB is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process involving several chemical reactions.
Scientific Research Applications
N-(9H-fluoren-2-yl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, making it a potential candidate for the treatment of neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-4-methoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, this compound has been shown to modulate the activity of TRPV1, a calcium-permeable ion channel that is involved in pain sensation and inflammation. This compound has also been shown to modulate the activity of other ion channels, including the potassium channel Kv1.3 and the sodium channel Nav1.7.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation of cancer cells. This compound has also been shown to modulate the activity of ion channels in cells, which can have a variety of physiological effects depending on the specific channel being modulated.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(9H-fluoren-2-yl)-4-methoxybenzamide for lab experiments is its high purity, which makes it ideal for use in various scientific research applications. This compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Future Directions
There are several future directions for research on N-(9H-fluoren-2-yl)-4-methoxybenzamide, including the development of new drugs based on its anti-inflammatory and anti-tumor properties, the exploration of its potential as a treatment for neurological disorders, and the synthesis of novel materials using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels in cells. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of N-(9H-fluoren-2-yl)-4-methoxybenzamide involves several chemical reactions, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with 9H-fluorene-2-amine in the presence of a base to form this compound. This multi-step process yields a high purity product that can be used in various scientific research applications.
properties
CAS RN |
5772-96-3 |
|---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H17NO2/c1-24-18-9-6-14(7-10-18)21(23)22-17-8-11-20-16(13-17)12-15-4-2-3-5-19(15)20/h2-11,13H,12H2,1H3,(H,22,23) |
InChI Key |
CHJIRYRJQXOZGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)

